N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
These targets often include enzymes and receptors that play crucial roles in various biochemical pathways .
Mode of Action
They can activate or inhibit biochemical pathways, stimulate or block receptors, and even alter the behavior of enzymes . The specific interactions depend on the structure of the thiazole derivative and the nature of its target .
Biochemical Pathways
These can include pathways related to inflammation, microbial infections, cancer, and more .
Preparation Methods
The synthesis of N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials, such as α-haloketones and thioureas, under suitable conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiazole intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base.
Cycloheptyl substitution:
Chemical Reactions Analysis
N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the sulfonamide group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with thiazole derivatives.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between thiazole derivatives and various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds also exhibit significant biological activities, including anticancer properties.
Benzothiazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-cycloheptyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-26-16-8-10-17(11-9-16)28(24,25)22-19-21-15(13-27-19)12-18(23)20-14-6-4-2-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTSFGOXUNEPAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.